molecular formula C17H16N4 B7793198 1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine

1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine

Cat. No.: B7793198
M. Wt: 276.34 g/mol
InChI Key: QTUQUMWTRGXXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine is a compound that belongs to the class of heterocyclic aromatic amines. It features a pyrimidine ring substituted with a phenyl group and a benzene ring substituted with two amino groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine involves several steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and phenylboronic acid.

    Substitution Reaction: The phenyl group is introduced via a Suzuki coupling reaction, which involves the use of a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .

Comparison with Similar Compounds

1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-12-19-16(13-6-3-2-4-7-13)11-17(20-12)21-15-9-5-8-14(18)10-15/h2-11H,18H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUQUMWTRGXXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC(=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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